molecular formula C18H28N2O4 B4254896 N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide

N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B4254896
M. Wt: 336.4 g/mol
InChI Key: CBLPFXUTQVTJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide, commonly known as DOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic drug. DOPA is a derivative of amphetamine and has been shown to have various biochemical and physiological effects that make it an attractive candidate for further investigation.

Mechanism of Action

The exact mechanism of action of DOPA is not fully understood, but it is believed to act on the dopaminergic and noradrenergic systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
DOPA has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine release, decreased inflammation, and improved cognitive function. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOPA in lab experiments is its ability to modulate the dopaminergic and noradrenergic systems in the brain, making it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using DOPA is its potential for abuse and addiction, which must be taken into consideration when conducting experiments.

Future Directions

There are several future directions for research on DOPA, including further investigation of its mechanism of action, its potential use as a therapeutic drug for various medical conditions, and its potential for abuse and addiction. Additionally, research could be conducted on the development of new derivatives of DOPA that have improved efficacy and fewer side effects.

Scientific Research Applications

DOPA has been extensively studied for its potential use as a therapeutic drug in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the treatment of chronic pain, neurodegenerative diseases, and other conditions.

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)propyl]-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-16-8-7-15(14-17(16)23-2)6-5-10-19-18(21)9-12-20-11-3-4-13-24-20/h7-8,14H,3-6,9-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLPFXUTQVTJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(=O)CCN2CCCCO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide
Reactant of Route 6
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N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide

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